molecular formula C13H19N3O B12271637 4-(4-Phenylpyrazolidin-3-yl)morpholine

4-(4-Phenylpyrazolidin-3-yl)morpholine

Cat. No.: B12271637
M. Wt: 233.31 g/mol
InChI Key: OBGHJXWMFAMLMR-UHFFFAOYSA-N
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Description

4-(4-Phenylpyrazolidin-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazolidine ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpyrazolidin-3-yl)morpholine typically involves the reaction of a phenyl-substituted pyrazolidine with morpholine. One common method includes the use of a platinum or palladium catalyst under hydrogenation conditions . The reaction is carried out at a pressure of 1 MPa or less, ensuring high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpyrazolidin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The phenyl group can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.

Scientific Research Applications

4-(4-Phenylpyrazolidin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Phenylpyrazolidin-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit acetylcholinesterase, leading to altered nerve impulse transmission . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Phenylpyrazolidin-3-yl)morpholine is unique due to its combination of a morpholine ring and a phenyl-substituted pyrazolidine ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-(4-phenylpyrazolidin-3-yl)morpholine

InChI

InChI=1S/C13H19N3O/c1-2-4-11(5-3-1)12-10-14-15-13(12)16-6-8-17-9-7-16/h1-5,12-15H,6-10H2

InChI Key

OBGHJXWMFAMLMR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C(CNN2)C3=CC=CC=C3

Origin of Product

United States

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